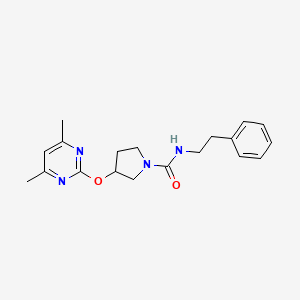

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a synthetic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, an oxy linkage to a pyrrolidine ring, and a phenethyl group attached to the carboxamide moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

Oxy Linkage Formation: The oxy linkage between the pyrimidine and pyrrolidine rings can be formed through nucleophilic substitution reactions, where the pyrimidine derivative reacts with a suitable pyrrolidine derivative.

Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with phenethylamine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the pyrimidine or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,6-Dimethylpyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.

Pyrrolidine Carboxamides: Compounds with similar pyrrolidine and carboxamide moieties but different substituents on the pyrimidine ring.

Uniqueness

The uniqueness of 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

The compound 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article will delve into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Information

| Property | Details |

|---|---|

| Molecular Formula | C18H24N4O2 |

| Molecular Weight | 328.41 g/mol |

| CAS Number | Not available |

| IUPAC Name | This compound |

The compound features a pyrimidine moiety, which is known for its diverse biological activities, including antitumor and antiviral effects. The presence of the phenethyl group may enhance its interaction with biological targets.

Pharmacological Potential

Research indicates that compounds containing pyrimidine derivatives exhibit significant pharmacological effects. The specific biological activities of This compound can be categorized as follows:

- Antioxidant Activity : Recent studies have shown that similar pyrimidine-based compounds possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.

- Tyrosinase Inhibition : Compounds with structural similarities have been reported to inhibit tyrosinase activity effectively, which is relevant in the treatment of hyperpigmentation disorders. For instance, analogs of pyrimidine have demonstrated competitive inhibition against mushroom tyrosinase, suggesting potential applications in dermatological formulations .

- Anticancer Properties : Preliminary investigations into related compounds reveal that they may exhibit cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy. The mechanism often involves the induction of apoptosis in tumor cells while sparing normal cells .

Study 1: Tyrosinase Inhibition

A study investigating the efficacy of various pyrimidine derivatives highlighted that certain analogs exhibited potent inhibition of mushroom tyrosinase, with some compounds showing inhibitory effects significantly stronger than traditional inhibitors like kojic acid. The kinetic studies revealed competitive inhibition mechanisms, suggesting that these compounds could be developed as therapeutic agents for hyperpigmentation disorders .

Study 2: Antioxidant Activity Assessment

In vitro assays assessing the antioxidant capacity of pyrimidine derivatives demonstrated significant free radical scavenging abilities. These findings suggest that This compound may contribute to cellular protection against oxidative damage, which is a critical factor in aging and chronic diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with key enzymes and cellular pathways. For instance:

- Binding Affinity Studies : Molecular docking simulations have indicated strong binding affinities to tyrosinase active sites, which correlates with observed inhibition rates in experimental setups.

- Cell Viability Assays : Evaluations using B16F10 murine melanoma cells showed that this compound does not exhibit cytotoxicity at concentrations below 20 µM, making it a suitable candidate for further development .

Summary of Findings

Propriétés

IUPAC Name |

3-(4,6-dimethylpyrimidin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-14-12-15(2)22-18(21-14)25-17-9-11-23(13-17)19(24)20-10-8-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMHKMPINUPWEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.